M2698 Demonstrates Higher Potency vs. LY2584702 and PF-4708671 in Biochemical p70S6K Assays
In cell-free biochemical assays, M2698 inhibits p70S6K with an IC50 of 1 nM [1]. This represents a 4-fold higher potency compared to the p70S6K-selective inhibitor LY2584702, which has a reported IC50 of 4 nM in the same assay format , and a 20-fold improvement in Ki over PF-4708671, the first S6K1-specific inhibitor, which has a Ki of 20 nM [2].
| Evidence Dimension | Biochemical inhibition of p70S6K (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | LY2584702 (IC50 = 4 nM); PF-4708671 (Ki = 20 nM) |
| Quantified Difference | 4-fold more potent than LY2584702; 20-fold lower Ki than PF-4708671 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher biochemical potency reduces the required dose for target engagement, potentially improving therapeutic index and reducing off-target effects.
- [1] Machl A, et al. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Am J Cancer Res. 2016 Mar 15;6(4):806-18. View Source
- [2] Ace Therapeutics. PF-4708671 product page. Acetherapeutics.com. View Source
